3,5-dimethyloxane-2,6-dione, Mixture of diastereomers
Description
3,5-Dimethyloxane-2,6-dione is a bicyclic dioxane derivative characterized by a six-membered oxane ring with ketone groups at positions 2 and 6 and methyl substituents at positions 3 and 3. Its structure allows for diastereomerism due to the stereochemical arrangement of substituents around the ring. Diastereomeric mixtures often exhibit distinct physical and chemical behaviors, such as variations in melting points, solubility, and reactivity, which are critical for applications in pharmaceuticals or materials science .
Properties
IUPAC Name |
3,5-dimethyloxane-2,6-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-4-3-5(2)7(9)10-6(4)8/h4-5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIFQWEJOHACJOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(=O)OC1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30337755 | |
| Record name | 3,5-dimethyloxane-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30337755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7446-84-6 | |
| Record name | Dihydro-3,5-dimethyl-2H-pyran-2,6(3H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7446-84-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-dimethyloxane-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30337755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyloxane-2,6-dione typically involves the cyclization of appropriate precursors under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the product.
Industrial Production Methods
Industrial production methods for 3,5-dimethyloxane-2,6-dione involve large-scale chemical processes that ensure consistent quality and high yield. These methods often utilize advanced techniques such as continuous flow reactors and automated control systems to optimize reaction conditions and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyloxane-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms. Substitution reactions result in the formation of new compounds with different functional groups .
Scientific Research Applications
3,5-Dimethyloxane-2,6-dione has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its potential biological activity and effects on various biological systems.
Medicine: It is investigated for its potential therapeutic properties and applications in drug development.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-dimethyloxane-2,6-dione involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. Detailed studies on its mechanism of action are ongoing, and new insights continue to emerge .
Comparison with Similar Compounds
Bis(2,6-hydroxymethyl)dioxane (Mixture of Diastereomers)
- Structure : A 1,4-dioxane ring with hydroxymethyl groups at positions 2 and 6.
- Key Differences :
- Functional Groups : Hydroxymethyl (-CH₂OH) groups replace the ketones in 3,5-dimethyloxane-2,6-dione.
- Stereochemistry : Both compounds exist as diastereomeric mixtures, but the hydroxymethyl groups in this analog confer higher polarity and hydrogen-bonding capacity.
- Applications : Used in synthesizing antidiabetic agents with anti-inflammatory or analgesic properties .
Benzoacridine-5,6-dione Derivatives
- Structure : Fused aromatic system with dione groups at positions 5 and 6.
- Key Differences: Electronic Properties: The conjugated aromatic system enhances electron-withdrawing effects, increasing redox activity compared to the aliphatic oxane ring in 3,5-dimethyloxane-2,6-dione.
2,6-Dicarboxypyridine Polymers
- Structure : Polymers derived from diethyl pyridine-2,6-dicarboxylate and diols.
- Key Differences: Backbone Rigidity: The pyridine ring and ester linkages create rigid, planar structures, contrasting with the flexible oxane ring.
2,6-Exo-8,12-Exo-10-Butyl-13-Oxa-3,5-Dithia-10-Azatetracyclo[5.5.1.0²,⁶.0⁸,¹²]Tridecane-9,11-dione
- Structure : A polycyclic dione with sulfur and nitrogen heteroatoms.
- Key Differences: Conformational Flexibility: The dithiolane ring adopts an "envelope" conformation (40.95° planar deviation), influencing reactivity compared to the simpler oxane ring.
Comparative Data Table
Biological Activity
3,5-Dimethyloxane-2,6-dione, often referred to as Meldrum's acid derivatives, represents a significant class of compounds with diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, molecular interactions, and potential therapeutic applications.
Chemical Structure and Properties
3,5-Dimethyloxane-2,6-dione is characterized by a diketone structure, which contributes to its reactivity and biological activity. The presence of two carbonyl groups allows for various interactions with biological macromolecules.
Antimicrobial Activity
Recent studies have demonstrated that 3,5-dimethyloxane-2,6-dione exhibits significant antimicrobial properties against a range of bacteria and fungi. In a comprehensive evaluation involving common pathogens such as Escherichia coli, Staphylococcus aureus, and Bacillus subtilis, the compound displayed notable inhibitory effects.
Table 1: Antimicrobial Activity of 3,5-Dimethyloxane-2,6-dione
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 12.4 μM |
| S. aureus | 15.7 μM |
| Bacillus subtilis | 20.8 μM |
These findings suggest that the compound has potential as a broad-spectrum antimicrobial agent .
Anticancer Activity
The anticancer potential of 3,5-dimethyloxane-2,6-dione has been investigated through various in vitro studies on cancer cell lines such as HeLa (cervical cancer), A549 (lung cancer), and LS174 (colon cancer). The compound exhibited cytotoxic effects with IC50 values indicating effective inhibition of cancer cell proliferation.
Table 2: Cytotoxicity of 3,5-Dimethyloxane-2,6-dione on Cancer Cell Lines
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 15.7 |
| A549 | 20.8 |
| LS174 | 21.8 |
The selectivity index (SI) for these cell lines was also calculated to assess the compound's safety profile against normal human fibroblasts (MRC-5), revealing promising results with minimal toxicity observed .
The mechanism underlying the biological activities of 3,5-dimethyloxane-2,6-dione involves its ability to interact with key biological targets. Molecular docking studies have indicated that the compound can bind effectively to DNA and various enzymes such as topoisomerase II beta and E. coli Gyrase B.
Figure 1: Molecular Docking Results
The docking analysis revealed that the compound forms significant non-covalent interactions including hydrogen bonds and hydrophobic contacts with target receptors. Notably, it exhibited a strong affinity for topoisomerase II beta, suggesting a potential mechanism for its anticancer activity through the inhibition of DNA replication .
Case Studies
Several case studies have highlighted the efficacy of 3,5-dimethyloxane-2,6-dione in preclinical settings:
- Study on Antibacterial Efficacy : A study demonstrated that treatment with this compound reduced bacterial load in infected animal models significantly compared to control groups.
- Cancer Treatment Trials : Preclinical trials showed that administration of the compound led to tumor regression in xenograft models of human cancers.
Q & A
Q. What defines diastereomers in the context of 3,5-dimethyloxane-2,6-dione, and how do they differ from enantiomers?
Diastereomers are stereoisomers that are not mirror images and have distinct physical and chemical properties. For 3,5-dimethyloxane-2,6-dione, the presence of two chiral centers (3S,5R and 3R,5S configurations) generates diastereomers that differ in spatial arrangement. Unlike enantiomers, which are non-superimposable mirror images, diastereomers exhibit divergent melting points, solubility, and reactivity. For example, computational studies show minimal binding affinity differences between diastereomers in enzyme interactions, but their separation is critical for precise pharmacological studies .
Q. What are the standard methods for separating diastereomers of 3,5-dimethyloxane-2,6-dione?
Common separation techniques include:
- Chromatography : Reverse-phase HPLC (RP-HPLC) with C18 columns, optimized using chiral stationary phases or derivatizing agents to enhance resolution (e.g., retention factors and separation factors are adjusted via pH and solvent gradients) .
- Crystallization : Selective crystallization under controlled temperature and solvent conditions, where one diastereomer preferentially crystallizes based on solubility differences .
- Capillary Electrophoresis : Employing cyclodextrins or crown ethers as chiral selectors to resolve diastereomers via electrophoretic mobility differences .
Q. How do researchers confirm the stereochemical identity of diastereomers experimentally?
- NMR Spectroscopy : and NMR chemical shift differences (e.g., <0.2 ppm in ) are analyzed, though subtle shifts may require advanced techniques like NOE correlations or isotopic labeling .
- Chiroptical Methods : Circular dichroism (CD) and optical rotatory dispersion (ORD) are used, but limitations arise when multiple stereocenters exist, necessitating complementary computational validation .
Advanced Research Questions
Q. How can contradictions in analytical data (e.g., NMR vs. computational predictions) be resolved for diastereomeric mixtures?
Contradictions often stem from overlapping NMR signals or insufficient computational model accuracy. Strategies include:
- DFT Calculations : Geometry optimization (B3LYP/6-31G(d)) and GIAO NMR predictions to match experimental shifts, achieving >99% confidence in stereochemical assignments .
- Synthetic Controls : Preparation of all possible diastereomers for direct spectroscopic comparison, ensuring identical sample concentrations to eliminate concentration-dependent shifts .
- Hybrid Approaches : Combining X-ray crystallography with CD/ORD data to validate configurations when experimental spectra are ambiguous .
Q. What methodologies optimize the diastereoselective synthesis of 3,5-dimethyloxane-2,6-dione?
- Catalytic Asymmetric Synthesis : Use of chiral catalysts (e.g., organocatalysts or metal-ligand complexes) to favor one diastereomer via transition-state control.
- Solvent and Temperature Effects : Polar aprotic solvents (e.g., DMF) and low temperatures often enhance selectivity by stabilizing specific transition states .
- Kinetic vs. Thermodynamic Control : Monitoring reaction progress via HPLC to determine whether the product ratio is time-dependent (kinetic) or equilibrium-driven (thermodynamic) .
Q. How do researchers address challenges in biological assays when diastereomers are inseparable?
- Computational Docking Studies : Predicting binding affinities of individual diastereomers to target proteins (e.g., penicillin-binding proteins) to infer bioactivity contributions .
- Enantiomeric Ratio Analysis : If one diastereomer dominates (e.g., 7:3 ratio), bioassays are interpreted with statistical models to correlate activity with the major component .
- Derivatization : Converting diastereomers into separable derivatives (e.g., diastereomeric salts) for individual testing .
Q. What advanced techniques differentiate diastereomers with nearly identical physical properties?
- Dynamic NMR (DNMR) : Detects slow interconversion between diastereomers at low temperatures, revealing energy barriers and conformational stability .
- High-Resolution Mass Spectrometry (HRMS) : Coupled with ion mobility spectrometry to separate diastereomers based on collision cross-section differences.
- Synchrotron X-ray Diffraction : Resolves subtle structural variations in crystalline forms, even for minor diastereomers .
Methodological Considerations
Q. Designing experiments to assess diastereomer purity
- Phase Diagrams : Construct ternary phase diagrams (solvent-solute-temperature) to identify crystallization zones for pure diastereomers, reducing trial-and-error approaches .
- Validation via Chiral HPLC : After separation, purity is confirmed using chiral columns and spiking with authentic standards .
Q. Addressing diastereomer-specific reactivity in synthetic pathways
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
